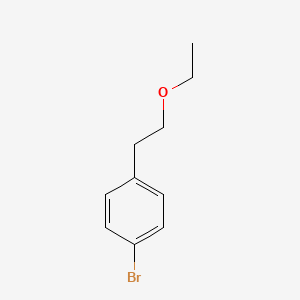

1-bromo-4-(2-ethoxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-ethoxyethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWZDZYXOZHDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-bromo-4-(2-ethoxyethyl)benzene and Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 1-bromo-4-(2-ethoxyethyl)benzene. It is important to note that publicly available experimental data for this specific compound is scarce. Therefore, to provide a valuable resource, this document presents available data for a closely related compound, 1-bromo-4-(1-ethoxyethoxy)benzene, alongside a comparative analysis of other structurally similar molecules. This approach allows for informed estimations of the target compound's properties.

Furthermore, this guide provides detailed, standardized experimental protocols for the determination of key physical properties, which can be applied to the synthesis and characterization of this compound and its analogs.

Comparative Analysis of Physical Properties

The following table summarizes the known physical properties of compounds structurally related to this compound. The data for 1-bromo-4-(1-ethoxyethoxy)benzene should be considered the most relevant approximation for the target compound, with the caveat of the slight difference in the ethoxy group's position.

| Property | 1-bromo-4-(1-ethoxyethoxy)benzene | 1-bromo-4-(2-methoxyethyl)benzene | 1-bromo-4-ethoxybenzene | 1-bromo-4-ethylbenzene |

| CAS Number | 39255-20-4[1] | 60835-90-7[2] | 588-96-5[3] | 1585-07-5[4] |

| Molecular Formula | C₁₀H₁₃BrO₂[1] | C₉H₁₁BrO[2] | C₈H₉BrO[3] | C₈H₉Br[4] |

| Molecular Weight ( g/mol ) | 245.116[1] | 215.09[2] | 201.060[3] | 185.06[4] |

| Boiling Point (°C) | 130-132[5] | Not Available | Not Available | 204 |

| Density (g/cm³) | 1.318[5] | Not Available | Not Available | 1.343 (at 25 °C) |

| Refractive Index | 1.521-1.523[5] | Not Available | Not Available | 1.544 (at 20 °C) |

Note: The compound listed as "1-bromo-4-(2-ethoxyethoxy)benzene" on some supplier websites corresponds to CAS number 39255-20-4, which is chemically named 1-bromo-4-(1-ethoxyethoxy)benzene. This distinction is important for accurate interpretation of the provided data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds.

Determination of Boiling Point by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume (approximately 5-10 mL) of the liquid sample into the distilling flask and add a few boiling chips to ensure smooth boiling.[6]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.[6]

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the distillate is collected in the receiving flask.[7] Record this temperature.

-

It is also advisable to record the barometric pressure, as boiling point varies with pressure.[6]

Determination of Density using a Pycnometer (Volumetric Method)

Density is the mass of a substance per unit volume.[8]

Apparatus:

-

Pycnometer (a specific volume flask)

-

Analytical balance

-

Thermometer

-

The liquid sample

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance. Record this mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again. Record this mass (m2).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid. Record this mass (m3).

-

The density of the sample liquid (ρ_sample) can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

The liquid sample

-

A suitable solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Turn on the light source of the refractometer and ensure the prisms are clean and dry.[9]

-

Calibrate the instrument using a standard sample with a known refractive index, typically distilled water.

-

Place a few drops of the liquid sample onto the surface of the lower prism using a dropper.[9]

-

Close the prisms carefully to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are observed, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent after the measurement.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid sample.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 4. 1-Bromo-4-ethylbenzene 97 1585-07-5 [sigmaaldrich.com]

- 5. 1-Bromo-4-(1-ethoxyethoxy)benzene|lookchem [lookchem.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

1-bromo-4-(2-ethoxyethyl)benzene molecular weight and formula

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene

This document provides a detailed overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections outline its molecular characteristics and provide a logical framework for its identification.

Molecular Properties

The fundamental chemical attributes of this compound are summarized below. These data are crucial for its application in experimental and developmental contexts.

| Property | Value |

| Chemical Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

Logical Relationship of Chemical Identification

The identity of a chemical compound is established through the interplay of its name, structure, and resulting empirical data. The following diagram illustrates this logical workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-bromo-4-(2-ethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-bromo-4-(2-ethoxyethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The document details the predicted spectral data, a standardized experimental protocol for spectrum acquisition, and a visual representation of the molecular structure's proton relationships.

¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on computational models and analysis of similar chemical structures.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (Ar-H) | 7.41 | Doublet | 2H | 8.4 |

| H-b (Ar-H) | 7.09 | Doublet | 2H | 8.4 |

| H-c (-O-CH₂-CH₃) | 3.65 | Triplet | 2H | 7.0 |

| H-d (-CH₂-O-) | 3.50 | Quartet | 2H | 7.0 |

| H-e (Ar-CH₂-) | 2.85 | Triplet | 2H | 7.0 |

| H-f (-CH₃) | 1.22 | Triplet | 3H | 7.0 |

Experimental Protocol

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for the ¹H frequency.

-

Lock the field frequency using the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. Data Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns and measure the coupling constants.

¹H NMR Signal Relationship Diagram

The following diagram illustrates the connectivity and spin-spin coupling relationships between the different proton environments in this compound.

Caption: Proton coupling network in this compound.

An In-depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 1-bromo-4-(2-ethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-4-(2-ethoxyethyl)benzene. In the absence of direct experimental data in publicly available literature, this document outlines the predicted chemical shifts based on established substituent effects and spectral data of analogous compounds. This guide also includes a standard experimental protocol for acquiring such data and a visualization of the molecular structure to aid in spectral assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are estimated based on the known values for benzene (128.0 ppm) and the additive effects of the bromo and 2-ethoxyethyl substituents on the aromatic ring, as well as characteristic shifts for the aliphatic side chain.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (C-Br) | ~121 | The 'heavy atom effect' of bromine is known to shield the ipso-carbon, causing an upfield shift relative to benzene[1]. |

| C2, C6 | ~132 | The ortho carbons are deshielded by the inductive effect of the bromine atom. |

| C3, C5 | ~130 | The meta carbons are slightly deshielded by the 2-ethoxyethyl group. |

| C4 | ~139 | The ipso-carbon attached to the alkyl group is deshielded. |

| C7 (-CH₂-) | ~38 | Benzylic carbon, deshielded by the aromatic ring. |

| C8 (-CH₂-O-) | ~70 | Carbon adjacent to the ether oxygen is significantly deshielded. |

| C9 (O-CH₂-) | ~66 | Methylene carbon of the ethyl group in an ether linkage, similar to diethyl ether[2][3]. |

| C10 (-CH₃) | ~15 | Methyl carbon of the ethyl group, typical for an aliphatic chain[3]. |

Disclaimer: These are predicted values and may differ from experimental results.

Molecular Structure and Peak Assignment

The structure of this compound with the numbering scheme used for the predicted ¹³C NMR assignments is presented below.

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.[5]

-

Solvent: Chloroform-d (CDCl₃). The solvent signal at approximately 77.16 ppm can be used for calibration.[6]

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.[7]

-

Acquisition Time (AQ): ~1.0-2.0 seconds.[5]

-

Relaxation Delay (D1): 2.0 seconds.[5]

-

Pulse Width (P1): A 30° or 45° pulse is commonly used to allow for faster repetition rates.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5][7]

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

-

Integrate the peaks if quantitative analysis is desired, although routine ¹³C NMR is generally not quantitative.[7]

Logical Workflow for Spectral Prediction

The prediction of the ¹³C NMR chemical shifts for this compound follows a logical workflow that combines empirical data and theoretical principles.

Figure 2. Workflow for predicting ¹³C NMR chemical shifts.

References

- 1. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. fiveable.me [fiveable.me]

- 3. Diethyl ether(60-29-7) 13C NMR spectrum [chemicalbook.com]

- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Analysis of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-bromo-4-(2-ethoxyethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of aromatic compounds. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation.

Introduction

This compound is an aromatic compound of interest in various fields of chemical research and development. Its structure, featuring a brominated phenyl ring and an ethoxyethyl substituent, gives rise to a characteristic mass spectrometric behavior. Understanding its fragmentation pattern is crucial for its unambiguous identification and for tracking its presence in complex mixtures. This guide will detail the expected mass spectral data and provide a robust experimental workflow for its analysis.

Predicted Mass Spectrum and Fragmentation

Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Fragment Structure | Proposed Fragmentation Pathway | Relative Abundance |

| 228/230 | [C10H13BrO]+ | Molecular Ion | Ionization of the parent molecule | High |

| 183/185 | [C8H8Br]+ | [Br-C6H4-CH2]+ | Loss of ethoxy radical (•OCH2CH3) | Moderate |

| 171/173 | [C7H6Br]+ | [Br-C6H4-C]+ | Benzylic cleavage with loss of C2H5O | Moderate |

| 155/157 | [C6H4Br]+ | Bromophenyl cation | Cleavage of the ethyl ether side chain | Moderate |

| 129 | [C10H9]+ | [C6H5-CH=CH-O-CH2CH3]+ | Loss of HBr from the molecular ion | Low |

| 103 | [C8H7]+ | [C6H5-CH=CH]+ | Loss of bromine and ethoxy group | Low |

| 77 | [C6H5]+ | Phenyl cation | Cleavage of all substituents from the ring | Low |

| 45 | [C2H5O]+ | Ethoxy cation | Cleavage of the ether bond | High |

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of this compound.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic introduction.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) is a common technique for the analysis of such compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

EI Method Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

-

ESI Method Parameters (for LC-MS):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

-

Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and major fragment ions. Compare the experimental mass spectrum with the predicted fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and analytical data for 1-bromo-4-(2-ethoxyethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 1-bromo-4-(2-methoxyethyl)benzene, to provide reasonable estimations and detailed synthetic protocols.

Chemical and Physical Properties

The IUPAC name for the compound is This compound . While specific experimental data for this compound is scarce, the properties of the analogous methoxy compound, 1-bromo-4-(2-methoxyethyl)benzene, provide a valuable reference point.

| Property | Value (for 1-bromo-4-(2-methoxyethyl)benzene) | Reference |

| Molecular Formula | C₁₀H₁₃BrO (Estimated for ethoxy derivative) | |

| Molecular Weight | 229.11 g/mol (Estimated for ethoxy derivative) | |

| IUPAC Name (Analog) | 1-bromo-4-(2-methoxyethyl)benzene | [1] |

| Molecular Formula (Analog) | C₉H₁₁BrO | [1] |

| Molecular Weight (Analog) | 215.09 g/mol | [1] |

| Monoisotopic Mass (Analog) | 213.99933 Da | [1][2] |

| XlogP (Predicted, Analog) | 2.7 | [1] |

Experimental Protocols: Synthetic Routes

Two primary synthetic pathways are proposed for the synthesis of this compound: the Williamson ether synthesis and a Grignard reagent-based approach.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[3][4][5][6][7][8][9] This pathway involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of sodium ethoxide with 1-bromo-4-(2-bromoethyl)benzene.

Detailed Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as necessary. The reaction is complete when all the sodium has reacted.

-

Etherification: To the freshly prepared sodium ethoxide solution, add a solution of 1-bromo-4-(2-bromoethyl)benzene in anhydrous ethanol or a suitable aprotic solvent like DMF or acetonitrile dropwise at room temperature.[5][6][7]

-

Reaction Monitoring: The reaction mixture is then heated to reflux (typically 50-100 °C) for several hours (1-8 hours).[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Grignard Reagent Approach

An alternative approach involves the use of a Grignard reagent.[10][11][12][13][14][15][16][17][18] This method would start with the formation of a Grignard reagent from 1,4-dibromobenzene, followed by a reaction with ethylene oxide to introduce the hydroxyethyl group, and finally etherification.

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[10] A solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux.[18]

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous ether is added dropwise. This reaction is highly exothermic and requires careful temperature control.[11][13][14]

-

Hydrolysis: After the addition is complete, the reaction is stirred for an additional period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the magnesium alkoxide to form 4-bromo-phenylethanol.[13]

-

Etherification: The resulting 4-bromo-phenylethanol is then subjected to a Williamson ether synthesis as described in the previous method, using a suitable ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).

-

Purification: The final product is isolated and purified using standard techniques such as extraction, washing, drying, and either vacuum distillation or column chromatography.

Expected Spectroscopic Data

While no specific spectra for this compound are publicly available, data for the methoxy analog (1-bromo-4-(2-methoxyethyl)benzene) can be used to predict the expected spectral characteristics.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the ethoxyethyl side chain, and the methyl group of the ethoxy moiety. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the benzene ring would appear as a triplet around δ 2.8 ppm, the methylene protons of the ethoxy group as a quartet around δ 3.5 ppm, the methylene protons adjacent to the oxygen as a triplet around δ 3.6 ppm, and the methyl protons as a triplet around δ 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. Signals for the two methylene carbons and the methyl carbon of the ethoxyethyl group would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ethoxyethyl side chain. For the methoxy analog, prominent peaks are observed at m/z 135 and 169.[1]

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The provided synthetic routes are based on well-established chemical principles and can be adapted for the laboratory synthesis of this compound.

References

- 1. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-bromo-4-(2-methoxyethyl)benzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions - Google Patents [patents.google.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. d.lib.msu.edu [d.lib.msu.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Ethylene oxide when treated with Grignard reagent yields [allen.in]

- 14. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. adichemistry.com [adichemistry.com]

- 18. chemguide.co.uk [chemguide.co.uk]

Structure Elucidation of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound 1-bromo-4-(2-ethoxyethyl)benzene. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on analogous compounds and computational tools. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds, offering detailed experimental protocols and in-depth analysis of expected analytical data.

Introduction

This compound is a halogenated aromatic ether. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of the bromine atom and the ethoxyethyl group suggests potential for further functionalization, making it a valuable intermediate in organic synthesis. This guide details a proposed synthetic pathway and a thorough analysis of the predicted spectroscopic data to aid in its unambiguous identification.

Proposed Synthesis

A reliable and high-yielding method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 2-(4-bromophenyl)ethanol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-(4-bromophenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl iodide (CH₃CH₂I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2-(4-bromophenyl)ethanol (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Instrumentation:

-

Nuclear Magnetic Resonance (NMR): A 400 MHz spectrometer will be used to record ¹H and ¹³C NMR spectra. Samples will be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer will be used to record the IR spectrum. The spectrum will be obtained from a thin film of the purified product on a salt plate.

-

Mass Spectrometry (MS): A mass spectrometer with an electron ionization (EI) source will be used to obtain the mass spectrum.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |

| ~ 7.08 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to ethyl group) |

| ~ 3.60 | t, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂-Ar |

| ~ 3.50 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |

| ~ 2.85 | t, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂-Ar |

| ~ 1.20 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (ipso-CH₂) |

| ~ 131.5 | Ar-CH (ortho-Br) |

| ~ 130.5 | Ar-CH (ortho-CH₂) |

| ~ 120 | Ar-C (ipso-Br) |

| ~ 70 | -O-CH₂-CH₂-Ar |

| ~ 66 | -O-CH₂-CH₃ |

| ~ 38 | -O-CH₂-CH₂-Ar |

| ~ 15 | -O-CH₂-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3000 | Medium | Aromatic C-H stretch |

| ~ 2970-2850 | Strong | Aliphatic C-H stretch |

| ~ 1590, 1485 | Medium | Aromatic C=C stretch |

| ~ 1110 | Strong | C-O-C stretch (ether) |

| ~ 1070 | Medium | C-Br stretch |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 228/230 | Moderate | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 183/185 | High | [M - C₂H₅O]⁺ (loss of ethoxy radical) |

| 104 | High | [M - Br - C₂H₄O]⁺ (loss of bromine and ethylene oxide) or [C₈H₈]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

| 45 | High | [C₂H₅O]⁺ (ethoxy cation) |

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the proposed synthesis and spectroscopic analysis.

Caption: Workflow for the synthesis and structure elucidation.

Conclusion

This technical guide presents a comprehensive approach to the synthesis and structure elucidation of this compound. While experimental data for this specific compound is not yet available in the literature, the proposed Williamson ether synthesis provides a viable route for its preparation. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers a robust framework for its characterization. This document is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this and other novel chemical entities.

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-bromo-4-(2-ethoxyethyl)benzene and related compounds. Due to the limited availability of experimental data for the target compound, this document focuses on comparative data analysis, general experimental protocols for boiling point determination, and a proposed synthetic pathway.

Physicochemical Data of this compound and Structurally Related Analogs

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-bromo-4-ethoxybenzene | 4-Br-C₆H₄-O-CH₂CH₃ | 588-96-5 | C₈H₉BrO | 201.06 | 138 @ 9 mmHg[1] |

| 1-bromo-4-ethylbenzene | 4-Br-C₆H₄-CH₂CH₃ | 1585-07-5 | C₈H₉Br | 185.06 | 204 |

| 1-bromo-4-(2-methoxyethyl)benzene | 4-Br-C₆H₄-CH₂CH₂-O-CH₃ | 60835-90-7 | C₉H₁₁BrO | 215.09 | Not available |

| This compound | 4-Br-C₆H₄-CH₂CH₂-O-CH₂CH₃ | Not Found | C₁₀H₁₃BrO | 229.11 | Not available |

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

The boiling point of a liquid is a key physical property used for its identification and purity assessment. A standard and efficient method for determining the boiling point of a small sample of a liquid, such as this compound, is the Thiele tube method.[2][3]

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample (this compound).

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with heating oil until the oil level is just above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from being heated and potentially breaking.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record the temperature at this moment.

Proposed Synthetic Workflow for this compound

While a specific synthetic procedure for this compound was not found in the literature, a plausible two-step synthesis can be proposed based on established organic chemistry reactions. This workflow starts from the commercially available 4-bromophenylethanol.

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Physicochemical Properties

The boiling point of a molecule is influenced by several factors, including its molecular weight and the types of intermolecular forces it can exhibit. The following diagram illustrates the logical relationship between these properties for the compounds discussed.

Caption: Factors influencing the boiling point of aryl bromides.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-4-(2-ethoxyethyl)benzene

This technical guide provides a detailed overview of the density of 1-bromo-4-(2-ethoxyethyl)benzene, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar compounds to provide a comparative context. Furthermore, a comprehensive experimental protocol for determining the density of liquid organic compounds is outlined.

Physicochemical Data

| Compound Name | Chemical Structure | Molecular Formula | Density (g/mL) | Temperature (°C) |

| 1-Bromo-4-ethylbenzene | Br-C₆H₄-CH₂CH₃ | C₈H₉Br | 1.343 | 25 |

| 1-Bromo-4-ethoxybenzene | Br-C₆H₄-OCH₂CH₃ | C₈H₉BrO | 1.436 | 25 |

| 1-Bromo-2-ethylbenzene | Br-C₆H₄-CH₂CH₃ | C₈H₉Br | 1.338 | 25 |

| 1-Bromo-4-(2-methoxyethyl)benzene | Br-C₆H₄-CH₂CH₂OCH₃ | C₉H₁₁BrO | Not Available | - |

Experimental Protocols

For researchers requiring a precise density value for this compound, the following experimental protocol for determination using a pycnometer is recommended. This method is highly accurate for liquid samples.[1][2][3][4]

Objective: To accurately determine the density of a liquid organic compound using a pycnometer.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole[2]

-

Analytical balance (accuracy up to 0.0001 g)

-

Thermostatic water bath[1]

-

Distilled water

-

The liquid sample to be measured (this compound)

-

Acetone or other suitable solvent for cleaning

-

Pipettes

-

Lint-free tissue

Procedure:

-

Cleaning and Drying the Pycnometer:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) to remove any contaminants.

-

Rinse the pycnometer with distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

-

Determining the Mass of the Empty Pycnometer:

-

Accurately weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.

-

-

Determining the Mass of the Pycnometer Filled with Distilled Water:

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

-

Insert the stopper firmly. Excess water will be expelled through the capillary.[2]

-

Carefully wipe the outside of the pycnometer dry with a lint-free tissue.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate.[1]

-

Remove the pycnometer from the bath, ensure it is completely dry on the outside, and weigh it. Record this mass as m₂.

-

-

Determining the Mass of the Pycnometer Filled with the Liquid Sample:

-

Empty the pycnometer and rinse it with the liquid sample to be analyzed.

-

Fill the pycnometer with the liquid sample, again ensuring no air bubbles are present.

-

Insert the stopper and remove any excess liquid from the exterior.

-

Thermostatically control the temperature of the filled pycnometer as in step 3.

-

Dry the exterior and weigh the pycnometer. Record this mass as m₃.

-

Calculations:

-

Volume of the Pycnometer (V):

-

The volume of the pycnometer can be calculated using the mass of the water and the known density of water (ρwater) at the measurement temperature.

-

V = (m₂ - m₁) / ρwater

-

-

Density of the Liquid Sample (ρsample):

-

The density of the sample is then calculated using its mass and the determined volume of the pycnometer.

-

ρsample = (m₃ - m₁) / V

-

Logical Workflow Diagram

As this compound is a chemical reagent, a signaling pathway diagram is not applicable. Instead, a logical workflow for its synthesis is presented below. This diagram illustrates a potential synthetic route, which is a common application for such compounds in a research and development setting.

Caption: A logical workflow for the synthesis of this compound.

References

Solubility Characteristics of 1-Bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-ethoxyethyl)benzene is an aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines a general experimental protocol for its solubility determination, and illustrates the key molecular features influencing its solubility.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a nonpolar bromophenyl group and a more polar ethoxyethyl side chain, suggests a nuanced solubility profile.

The large, nonpolar bromobenzene portion of the molecule contributes to its hydrophobicity, favoring solubility in nonpolar organic solvents. Conversely, the ether linkage in the ethoxyethyl group can act as a hydrogen bond acceptor, potentially imparting a slight degree of solubility in polar solvents. However, the presence of the bulky bromine atom and the overall hydrocarbon content of the molecule are expected to limit its aqueous solubility significantly.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar bromophenyl group and the alkyl portion of the ethoxyethyl chain will interact favorably with the nonpolar solvent molecules through London dispersion forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Soluble | The dipole-dipole interactions between the polar aprotic solvent and the polarizable bromophenyl group, as well as the ether linkage, will promote solubility. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol, but the large nonpolar portion of the molecule will limit high solubility. |

| Aqueous (Water) | Water | Sparingly Soluble to Insoluble | The dominant hydrophobic character of the bromophenyl and ethyl groups will lead to unfavorable interactions with the highly polar, hydrogen-bonding network of water.[1] |

Experimental Protocol for Solubility Determination

The following is a general procedure for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound.[3][4][5]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Constant temperature bath (optional)

Procedure:

-

Qualitative Assessment:

-

To a small test tube, add approximately 20-30 mg of this compound.

-

Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.[3]

-

Observe the mixture for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the compound remains undissolved, it is "sparingly soluble" or "insoluble."

-

Repeat this process for each solvent to be tested.

-

-

Semi-Quantitative Determination (Shake-Flask Method):

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the solvent of interest.

-

Seal the vial and place it in a shaker or on a rotator in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid).

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC after appropriate dilution).

-

The solubility can then be calculated and expressed in units such as g/L or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its various structural features and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Key molecular features of this compound and their influence on its solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound for professionals in research and drug development. Based on its molecular structure, it is predicted to be readily soluble in a range of nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents, and particularly low solubility in water. The provided general experimental protocol can be adapted to determine precise solubility data under specific laboratory conditions. A clear comprehension of these solubility properties is essential for the successful application of this compound in synthetic chemistry and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of the valuable chemical intermediate, 1-bromo-4-(2-ethoxyethyl)benzene. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its utility as a building block in medicinal chemistry and materials science has led to the development of reliable synthetic routes. This document provides a comprehensive overview of a plausible and efficient synthesis, including a detailed experimental protocol, expected quantitative data, and a visualization of the synthetic workflow. The target audience for this guide includes researchers and professionals in the fields of organic synthesis, drug discovery, and materials science who require a practical and in-depth understanding of the preparation of this compound.

Introduction

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and an ethoxyethyl side chain. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ethoxyethyl group, a stable ether linkage, can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Due to the absence of a singular, seminal publication on its discovery, this guide focuses on a practical and reproducible synthetic methodology based on well-established chemical transformations.

Proposed Synthetic Pathway

The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of 2-(4-bromophenyl)ethanol with an ethylating agent in the presence of a base. An alternative, though potentially less direct route, would be the bromination of (2-ethoxyethyl)benzene, which may lead to a mixture of ortho and para isomers requiring purification.

This guide will focus on the Williamson ether synthesis approach due to its high regioselectivity and typically good yields.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on established procedures for the ethylation of aryl alcohols.[1][2][3]

3.1. Materials and Reagents

-

2-(4-bromophenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere techniques

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is charged with 2-(4-bromophenyl)ethanol (1.0 eq).

-

Solvent Addition: Anhydrous DMF or THF is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Alkylation: Ethyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Data for the closely related analogue, 1-bromo-4-(2-methoxyethyl)benzene, is provided for comparison.[4]

Table 1: Reaction Parameters and Yields

| Parameter | Value/Range |

| Starting Material | 2-(4-bromophenyl)ethanol |

| Key Reagents | NaH, CH₃CH₂I |

| Solvent | Anhydrous DMF or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 85-95% (estimated) |

Table 2: Physicochemical and Spectroscopic Data

| Property | This compound (Predicted/Analogous) | 1-bromo-4-(2-methoxyethyl)benzene (Experimental)[4] |

| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁BrO |

| Molecular Weight | 229.11 g/mol | 215.09 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) | Not Reported |

| Boiling Point | Not Reported | Not Reported |

| ¹H NMR (CDCl₃, ppm) | δ 7.42 (d, 2H), 7.09 (d, 2H), 3.61 (t, 2H), 3.52 (q, 2H), 2.85 (t, 2H), 1.21 (t, 3H) (Predicted) | δ 7.40 (d, 2H), 7.08 (d, 2H), 3.58 (t, 2H), 3.36 (s, 3H), 2.82 (t, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 138.0, 131.5 (2C), 130.8 (2C), 120.0, 70.5, 66.5, 38.0, 15.2 (Predicted) | δ 138.2, 131.4 (2C), 130.7 (2C), 119.9, 72.0, 58.6, 38.2 |

| IR (cm⁻¹) | ~2975 (C-H), ~1590 (C=C, aromatic), ~1245 (C-O, ether), ~1040 (C-Br) (Predicted) | Not Reported |

| Mass Spectrum (m/z) | 228/230 [M]⁺, 183/185 [M-C₂H₅O]⁺, 104 [M-Br-C₂H₄]⁺ (Predicted) | 214/216 [M]⁺, 183/185 [M-CH₃O]⁺, 104 [M-Br-CH₂O]⁺ |

Note: Predicted spectroscopic data is based on standard chemical shift and fragmentation patterns.

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound via Williamson ether synthesis.

Caption: Synthetic route to this compound.

Safety Considerations

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and away from moisture.

-

Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. While the historical discovery of this compound is not well-documented, the proposed Williamson ether synthesis offers a reliable and high-yielding method for its preparation. The provided quantitative data, based on analogous compounds, serves as a useful benchmark for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in organic synthesis and the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-4-(2-ethoxyethyl)benzene from 4-Bromophenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene from 4-bromophenylethanol via a Williamson ether synthesis. This method involves the deprotonation of the alcohol with sodium hydride, followed by nucleophilic substitution with an ethylating agent. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. In this application, the hydroxyl group of 4-bromophenylethanol is deprotonated by a strong base, sodium hydride, to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic attack on an ethyl halide to yield the desired ether product. The choice of a polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction by solvating the cation and leaving the nucleophile relatively free to react.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenylethanol | Commercially Available |

| Reagents | Sodium Hydride (60% dispersion in mineral oil), Ethyl Iodide, Tetrahydrofuran (THF), Saturated Ammonium Chloride Solution, Brine, Anhydrous Magnesium Sulfate | Commercially Available |

| Reaction Time | 4-6 hours | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Typical Yield | 85-95% | Estimated based on similar reactions |

| Product Purity | >95% (after purification) | Expected |

| Molecular Formula | C10H13BrO | - |

| Molecular Weight | 229.11 g/mol | - |

Experimental Protocol

Materials:

-

4-bromophenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (CH3CH2I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylethanol (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 10 mL per gram of alcohol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is usually accompanied by the evolution of hydrogen gas.

-

Etherification: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent, (4-(2-ethoxyethyl)phenyl)magnesium bromide, from 1-bromo-4-(2-ethoxyethyl)benzene. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds. The presence of an ether functionality in the starting material requires careful control of reaction conditions to ensure high yields and minimize side reactions. This application note outlines the necessary materials, a step-by-step experimental procedure, and important safety considerations.

Introduction

Grignard reagents, organomagnesium halides, are among the most versatile and widely used reagents in synthetic organic chemistry.[1] Their formation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2] The resulting organometallic species possesses a highly nucleophilic carbon atom, making it an excellent tool for forming new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[3]

The synthesis of (4-(2-ethoxyethyl)phenyl)magnesium bromide is of interest in medicinal chemistry and materials science as a precursor for the introduction of the 4-(2-ethoxyethyl)phenyl moiety into more complex molecules. The ether linkage within the substrate is generally stable under the conditions of Grignard reagent formation, provided that strictly anhydrous conditions are maintained to prevent protonolysis of the highly basic Grignard reagent.[4]

Key Reaction Parameters and Data

While specific yield data for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide is not extensively reported in peer-reviewed literature, analogous Grignard formations with substituted aryl bromides suggest that yields can be expected to be in the range of 80-95% under optimal conditions. The following table summarizes the key reactants and their properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| This compound | C10H13BrO | 229.11 | 1.334 | 135-137 (at 15 mmHg) |

| Magnesium (turnings) | Mg | 24.31 | 1.74 | 1090 |

| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 0.889 | 66 |

| Iodine | I2 | 253.81 | 4.93 | 184.3 |

| 1,2-Dibromoethane | C2H4Br2 | 187.86 | 2.18 | 131-132 |

Experimental Protocol

This protocol details the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide. All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Drying tube (filled with CaCl2 or Drierite)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed (if using iodine) or for a few minutes to activate the magnesium surface.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

-

Monitoring Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself. Initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy gray solution, and spontaneous refluxing of the solvent. If the reaction does not start, gentle heating and vigorous stirring may be required.

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final Grignard reagent solution should appear as a cloudy, grayish-brown mixture.

-

Use of the Grignard Reagent: The freshly prepared (4-(2-ethoxyethyl)phenyl)magnesium bromide solution should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Visualizations

Caption: Experimental workflow for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide.

Caption: Logical relationship of reactants and products in the Grignard reagent formation.

Safety Precautions

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All equipment and reagents must be scrupulously dried to prevent the reaction from failing and to avoid the formation of benzene as a byproduct.

-

Ether Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon standing. Use only freshly opened or distilled anhydrous THF. Work in a well-ventilated fume hood and away from ignition sources.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl bromide should be carefully controlled to maintain a manageable reflux. Have an ice bath ready to cool the reaction if it becomes too vigorous.

-

Handling of Reagents: this compound is a skin and eye irritant. Iodine is corrosive and toxic. 1,2-Dibromoethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

-

Reaction Fails to Initiate: This is a common issue. Ensure all glassware and reagents are perfectly dry. The magnesium surface may be passivated by an oxide layer; try crushing a few turnings with a dry glass rod in the flask or adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Gentle warming can also help initiate the reaction.

-

Formation of Biphenyl Byproduct: A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. This can be minimized by slow, controlled addition of the aryl bromide solution to ensure its concentration remains low in the reaction mixture.

-

Darkening of the Reaction Mixture: The reaction mixture typically turns cloudy and gray or brown. A very dark or black color may indicate the presence of impurities or decomposition, possibly due to overheating or the presence of oxygen. Ensure a good inert atmosphere is maintained throughout the reaction.

References

- 1. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 2. data.epo.org [data.epo.org]

- 3. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-bromo-4-(2-ethoxyethyl)benzene as a Pharmaceutical Intermediate in the Synthesis of SGLT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. The document outlines a plausible synthetic route to a dapagliflozin analog, provides detailed experimental protocols, and summarizes expected quantitative data.

Introduction

This compound is a versatile aromatic building block in medicinal chemistry. Its structural features, including a reactive bromine atom suitable for cross-coupling reactions and an ethoxyethyl side chain, make it an attractive starting material for the synthesis of various pharmaceutical compounds.[1] This document focuses on its application as an intermediate in the synthesis of SGLT2 inhibitors, which are a cornerstone in the treatment of type 2 diabetes. SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

A key structural motif in many SGLT2 inhibitors, such as dapagliflozin, is a C-aryl glucoside. The synthesis of these compounds often involves the coupling of an aromatic halide with a protected glucose derivative. This compound can serve as the aromatic halide precursor to the aglycone portion of these inhibitors.

Proposed Synthetic Pathway for a Dapagliflozin Analog

The following scheme illustrates a plausible synthetic route for a dapagliflozin analog starting from this compound. The key transformation is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the aromatic ring and the glucose moiety.

Caption: Proposed synthetic workflow for a dapagliflozin analog.

Experimental Protocols

3.1. Synthesis of the Arylboronic Ester from this compound

This protocol describes the conversion of the starting material to its corresponding boronic ester, a necessary precursor for the Suzuki-Miyaura coupling reaction.

-

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.

-

3.2. Suzuki-Miyaura Cross-Coupling with a Protected Glucal

This protocol details the key C-C bond formation step between the arylboronic ester and a protected glucal derivative.

-

Materials:

-

Arylboronic ester from step 3.1

-

Protected glucal derivative (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the arylboronic ester (1.2 eq) and the protected glucal (1.0 eq) in the chosen solvent system.

-

Add the base (2.0-3.0 eq) to the mixture.

-

Degas the solution with argon for 15-20 minutes.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90-100 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield the protected C-aryl glucoside.

-

3.3. Deprotection to Yield the Final Dapagliflozin Analog

This final step involves the removal of the protecting groups from the glucose moiety to yield the active pharmaceutical ingredient.

-

Materials:

-

Protected C-aryl glucoside from step 3.2

-

Sodium methoxide (NaOMe) in methanol (for acetyl groups) or an appropriate acid/base for other protecting groups.

-

Methanol (anhydrous)

-

-

Procedure:

-

Dissolve the protected C-aryl glucoside in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-